molecular formula C11H18ClN3O2 B2986037 (6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl CAS No. 2177264-13-8

(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl

Cat. No.: B2986037
CAS No.: 2177264-13-8
M. Wt: 259.73
InChI Key: RGYSRENCHAPPBZ-UHFFFAOYSA-N
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Description

(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: is a chemical compound with the molecular formula C11H17N3O2.ClH . It is a derivative of pyridine, featuring an amino group at the 6-position and a carbamate ester group protected by a tert-butyl group. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactive functional groups.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-aminopyridine as the starting material.

  • Reaction Steps: The amino group on the pyridine ring is first protected using a Boc (tert-butoxycarbonyl) groupdi-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) .

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity.

  • Quality Control: Industrial production involves rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure the compound meets purity standards.

Chemical Reactions Analysis

(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 6-nitro-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride .

  • Reduction: The nitro group can be reduced to an amino group, reverting it back to the original compound.

  • Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

  • Hydrolysis: The Boc group can be removed by acidic hydrolysis, yielding the free amine.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

  • Reduction: Using reducing agents like tin chloride (SnCl2) or iron powder (Fe) .

  • Substitution: Using electrophiles such as alkyl halides in the presence of a base.

  • Hydrolysis: Using acids like hydrochloric acid (HCl) .

Major Products Formed:

  • Oxidation: 6-nitro-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride.

  • Reduction: (6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride.

  • Substitution: Various substituted pyridine derivatives.

  • Hydrolysis: Free amine derivative.

Scientific Research Applications

(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study the biological activity of pyridine derivatives.

  • Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors in biological systems.

  • Pathways: It may modulate signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: is compared with other similar compounds:

  • Similar Compounds: Piperidin-3-ylmethyl-carbamic acid tert-butyl ester, Pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester.

  • Uniqueness: The presence of the pyridine ring and the specific placement of the amino group make this compound unique compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[(6-aminopyridin-3-yl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8;/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYSRENCHAPPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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